molecular formula C23H22N4O3S3 B2800197 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683767-68-2

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2800197
M. Wt: 498.63
InChI Key: HJQHKVIAITXHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Activities

Compounds related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated for their potential antimalarial and antiviral (including against COVID-19) activities through computational calculations and molecular docking studies. These studies suggest that certain sulfonamide derivatives exhibit promising antimalarial activity, with some showing significant selectivity and efficacy. Additionally, molecular docking studies indicate potential for targeting key proteins in SARS-CoV-2, suggesting a pathway for antiviral drug development (Fahim & Ismael, 2021).

Anticancer Properties

Sulfonamide derivatives, closely related to the compound , have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. Among these compounds, specific derivatives demonstrated significant growth inhibition in melanoma cell lines, indicating their potential as anticancer agents. These findings underscore the importance of structural modifications in enhancing the anticancer efficacy of benzamide derivatives (Yılmaz et al., 2015).

Anti-inflammatory and Analgesic Activities

Research has also explored the anti-inflammatory and analgesic potential of N-substituted benzamide derivatives, showing that modifications to the thiazole and thiazoline moieties can yield compounds with significant activity. These studies highlight the therapeutic promise of these derivatives in treating inflammation and pain, with some compounds outperforming traditional NSAIDs in efficacy (Kumar & Singh, 2020).

Antimicrobial and Antifungal Effects

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been assessed for antimicrobial and antifungal activities. Several studies have synthesized novel derivatives and evaluated their efficacy against a range of bacterial and fungal strains. The results indicate that these compounds possess broad-spectrum antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Sych et al., 2019).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c1-15-10-12-27(13-11-15)33(29,30)17-8-6-16(7-9-17)21(28)26-23-25-19(14-31-23)22-24-18-4-2-3-5-20(18)32-22/h2-9,14-15H,10-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQHKVIAITXHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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